4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-(2-ethylphenyl)benzamide
Übersicht
Beschreibung
4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-(2-ethylphenyl)benzamide, commonly known as CELECOXIB, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used to relieve pain and inflammation associated with various medical conditions. It was first introduced in 1999 and has since become a popular choice for treating arthritis, menstrual cramps, and other inflammatory conditions.
Wirkmechanismus
CELECOXIB works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, CELECOXIB reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
CELECOXIB has been found to have several biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are involved in the inflammatory response. It also reduces the production of reactive oxygen species, which can cause cellular damage and inflammation. In addition, CELECOXIB has been found to have antioxidant properties, which can help protect cells from damage.
Vorteile Und Einschränkungen Für Laborexperimente
CELECOXIB has several advantages for lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. It also has a well-established mechanism of action and has been extensively studied, making it a reliable tool for studying inflammation and pain. However, there are also limitations to using CELECOXIB in lab experiments. It has been found to have off-target effects, which can complicate data interpretation. In addition, its use in animal studies can be limited by its potential toxicity and side effects.
Zukünftige Richtungen
There are several future directions for research on CELECOXIB. One area of interest is its potential use in treating cancer. CELECOXIB has been found to have anti-tumor properties and has been studied for its potential use in treating various types of cancer, including breast, lung, and colon cancer. Another area of interest is its potential use in treating Alzheimer's disease and other neurodegenerative disorders. CELECOXIB has been found to have anti-inflammatory and antioxidant properties, which may help protect against neuronal damage and inflammation. Finally, there is a need for further research on the off-target effects of CELECOXIB, as well as its potential toxicity and side effects, particularly in long-term use.
Wissenschaftliche Forschungsanwendungen
CELECOXIB has been extensively studied for its potential therapeutic applications in various medical conditions. It has been found to be effective in reducing pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. It has also been studied for its potential use in treating cancer, Alzheimer's disease, and other neurological disorders.
Eigenschaften
IUPAC Name |
4-[2-(4-chloroanilino)-2-oxoethoxy]-N-(2-ethylphenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O3/c1-2-16-5-3-4-6-21(16)26-23(28)17-7-13-20(14-8-17)29-15-22(27)25-19-11-9-18(24)10-12-19/h3-14H,2,15H2,1H3,(H,25,27)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUCTKLBZDHTBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.